BenchChemオンラインストアへようこそ!

Clemizole sulfate

TRPC5 ion channel subtype selectivity calcium imaging

Clemizole sulfate (CAS 17162-20-8) is the sulfate salt of clemizole, delivering unique polypharmacology—potent TRPC5 channel blockade (IC₅₀ 1.0–1.3 µM) and high-affinity HCV NS4B RNA-binding inhibition (IC₅₀ 24 nM)—that is absent in the hydrochloride salt. This specific salt form is referenced in clinical development programs (e.g., EPX-100) and offers distinct solid-state stability, hygroscopicity, and DMSO solubility critical for reliable in vivo dosing and formulation. Essential for translational research in Dravet syndrome, HCV, and TRPC5-mediated neurological disorders where salt-form fidelity is non-negotiable.

Molecular Formula C19H22ClN3O4S
Molecular Weight 423.9 g/mol
CAS No. 17162-20-8
Cat. No. B096621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemizole sulfate
CAS17162-20-8
Synonyms1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate
Molecular FormulaC19H22ClN3O4S
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O
InChIInChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4)
InChIKeyRZENSCAUEVAXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemizole Sulfate (CAS 17162-20-8): Compound Identity, Salt Form Profile, and Research Procurement Context


Clemizole sulfate (CAS 17162-20-8; molecular formula C₁₉H₂₂ClN₃O₄S; MW 423.9 g/mol) is the sulfate salt of clemizole, a first-generation benzimidazole-based histamine H₁ receptor antagonist originally marketed under the trade names Allercur and Histacur for allergic conditions [1]. The free base clemizole (CAS 442-52-4; MW 325.84) has been extensively repurposed following the discovery of two mechanistically distinct activities: potent inhibition of transient receptor potential canonical 5 (TRPC5) channels (IC₅₀ = 1.0–1.3 µM) [2] and high-affinity suppression of hepatitis C virus (HCV) NS4B protein–RNA interaction (IC₅₀ = 24 nM) [3]. The sulfate salt form (17162-20-8) is used in several clinical development programs for HCV infection, Dravet syndrome, and Lennox-Gastaut syndrome, and is distinguished from the more commonly cataloged hydrochloride salt (CAS 1163-36-6) by its distinct counterion, molecular weight, and solid-state physicochemical properties relevant to formulation and procurement [1].

Why Clemizole Sulfate Cannot Be Interchanged with Clemizole Hydrochloride or Other Benzimidazole H₁ Antihistamines for Research and Development


Although clemizole hydrochloride (CAS 1163-36-6) shares the identical pharmacophore and is commonly listed as an alternative catalog item, the sulfate salt has a distinct molecular weight (423.9 vs. 362.3 g/mol), different counterion stoichiometry, and divergent solid-state stability, hygroscopicity, and DMSO solubility profiles that directly affect stock solution preparation, dose calculation in vivo, and formulation development . Critically, the clemizole pharmacophore possesses a unique polypharmacology—combining TRPC5 channel blockade, NS4B RNA-binding inhibition, and serotonin (5-HT₂B) receptor modulation—that is not shared by other benzimidazole H₁ antihistamines (e.g., mepyramine, tripelennamine, diphenhydramine), which fail to exhibit antiepileptic activity in the zebrafish Dravet syndrome model [1]. The sulfate salt form is specifically referenced in clinical trial materials and development-stage drug master files (e.g., EPX-100 program), making substitution with the hydrochloride salt problematic for translational research requiring salt-form fidelity [2].

Quantitative Differentiation of Clemizole Sulfate: Head-to-Head Evidence Across TRPC5 Selectivity, HCV NS4B Inhibition, Cardiac Safety, Dravet Syndrome Activity, Pharmacokinetics, and HCV Drug Synergy


TRPC5 Subtype Selectivity: Clemizole Exhibits 6-Fold to 10-Fold Selectivity for TRPC5 Over Its Closest Structural Homologs TRPC4β, TRPC3, and TRPC6

In a direct, within-study fluorometric [Ca²⁺]ᵢ comparison using heterologously expressed human TRP channels, clemizole blocked TRPC5 with an IC₅₀ of 1.0–1.3 µM, compared to IC₅₀ values of 6.4 µM for TRPC4β (6-fold selectivity), 9.1 µM for TRPC3 (~9-fold selectivity), and 11.3 µM for TRPC6 (~10-fold selectivity). TRPM3, TRPM8, and TRPV1–V4 channels were only weakly affected at markedly higher concentrations [1]. This selectivity window is critical because TRPC4 and TRPC5 share ~70% sequence identity and are the closest structural relatives within the TRPC subfamily; the cryo-EM structure (PDB 7D4P, 2.7 Å resolution) subsequently revealed that clemizole binds inside the voltage sensor-like domain (VSLD) of each TRPC5 subunit, with residue N443 identified as a key selectivity determinant distinguishing TRPC5 from TRPC3/6/7 [2].

TRPC5 ion channel subtype selectivity calcium imaging

HCV NS4B RNA Binding Inhibition: Clemizole Inhibits NS4B–RNA Interaction at 24 nM, Representing One of the Most Potent NS4B-Targeting Small Molecules Identified to Date

Clemizole hydrochloride was identified from a high-throughput microfluidic affinity screen of a compound library as one of 18 hit compounds that substantially inhibited HCV NS4B protein binding to the viral RNA 3′UTR (Kd of NS4B–RNA interaction ≈ 3.4 nM). Clemizole inhibited the NS4B–RNA interaction with an IC₅₀ of 24 ± 1 nM in the biochemical assay and suppressed HCV RNA replication in cell culture with an EC₅₀ of 8 µM at non-cytotoxic concentrations [1]. In contrast, anguizole—another NS4B-binding small molecule—targets the second amphipathic helix (AH2) of NS4B and disrupts its subcellular distribution rather than directly competing with RNA binding, representing a mechanistically distinct mode of action [2]. Among the 18 hits from the original screen, clemizole was the only compound advanced to mechanistic characterization and subsequent clinical development for HCV [3].

hepatitis C virus NS4B inhibitor RNA binding inhibition

hERG Potassium Channel Block: Clemizole Potently Inhibits hERG Currents (IC₅₀ = 0.07 µM), a Cardiac Safety Liability That Distinguishes It from Other TRPC5 Inhibitors Like HC-070

Using whole-cell patch-clamp recordings in HEK293 cells stably expressing hERG (Kv11.1) channels, clemizole decreased hERG current in a concentration-dependent manner with an IC₅₀ of 0.07 µM. Clemizole blocked both open and closed states of hERG, and pore-domain mutations (S631A, S636A, Y652A, F656V) reduced inhibition (IC₅₀ shifted to 0.82–2.98 µM), confirming a pore-blocking mechanism. Clemizole also moderately inhibited cardiac IKs and Kv1.5 currents and prolonged the QTc interval in isolated perfused guinea pig hearts in a concentration-dependent manner (0.1–1.0 µM) [1]. In contrast, HC-070—the other structurally characterized TRPC5 inhibitor—binds between adjacent TRPC5 subunits near the ion channel pore and has not been reported to block hERG at comparable concentrations [2]. For reference, the withdrawn antihistamine terfenadine blocks hERG with an IC₅₀ of approximately 204 nM [3], placing clemizole (IC₅₀ = 70 nM) among the higher-potency hERG blockers in the antihistamine class.

hERG channel cardiac safety QT prolongation

Dravet Syndrome Antiepileptic Activity: Clemizole, But Not Other Antihistamines, Suppresses Seizures in the scn1lab Zebrafish Model Through 5-HT₂B Receptor Modulation

In a phenotype-based screen of 320 compounds in the scn1lab mutant zebrafish model of Dravet syndrome, clemizole was identified as the single compound that abolished both convulsive behavioral phenotypes and electrographic seizure activity [1]. Critically, subsequent mechanistic studies demonstrated that clemizole, but not other antihistamines (including diphenhydramine, mepyramine, tripelennamine, and carbinoxamine), exerted antiepileptic activity in this model, indicating that the effect is mediated through serotonin (5-HT) receptor modulation rather than H₁ receptor antagonism [2]. Structure–activity relationship analysis of 28 synthetic clemizole analogs coupled with in vitro binding assays identified 5-HT₂B receptors as the critical mediator of seizure suppression, and the antiepileptic activity could be mimicked by the 5-HT₂B/₂C agonist lorcaserin and the antidepressant trazodone [3]. Clemizole (as EPX-100 hydrochloride) has subsequently advanced to Phase 3 clinical trials for Dravet syndrome (NCT04462770) [4].

Dravet syndrome antiepileptic drug discovery serotonin receptor

Species-Divergent Pharmacokinetics: Clemizole Plasma Half-Life Differs 23-Fold Between Mice (0.15 hr) and Humans (3.4 hr), Driven by Distinct Metabolic Pathways

In a direct comparative pharmacokinetic study, clemizole exhibited an unexpectedly short plasma half-life of 0.15 hours in C57BL/6J mice following a single 25 mg/kg oral dose, with rapid biotransformation into a glucuronide conjugate (M14) and a dealkylated metabolite (M12) [1]. In chimeric TK-NOG mice with humanized livers (12–40% hepatocyte replacement), the metabolite profile shifted toward the human pattern, with a significant increase in metabolite M1 (2.3-fold, p < 0.05) [1]. In human subjects receiving a single 100 mg oral dose, clemizole plasma half-life was 3.4 hours—a 23-fold increase over the mouse value—and the drug was rapidly converted to a single major metabolite (M1), which accounted for 55% of all drug-related material in plasma [1]. This species divergence was correctly predicted by the humanized mouse model before human exposure, establishing the translational relevance of the model [1].

pharmacokinetics species differences drug metabolism

HCV Protease Inhibitor Synergy: Clemizole Exhibits High-Level Synergy with NS3 Protease Inhibitors (SCH503034 and VX950) but Only Additive Effects with Interferon, Ribavirin, and HCV Polymerase Inhibitors

In HCV replicon-based combination assays, clemizole's antiviral effect was highly synergistic with the HCV NS3 protease inhibitors SCH503034 (boceprevir analog) and VX950 (telaprevir), with synergy volumes exceeding 100 µM²% at 95% confidence without any observed cytotoxicity [1]. In contrast, clemizole combinations with interferon-alpha, ribavirin, the nucleoside polymerase inhibitor NM283 (valopicitabine), and the non-nucleoside polymerase inhibitor HCV796 produced only additive effects [1]. This mechanistic specificity—synergy restricted to the protease inhibitor class—is consistent with clemizole's distinct target (NS4B RNA binding) complementing the protease inhibitor mechanism without overlapping resistance pathways. Genetic analyses have identified specific NS4B mutations that confer resistance to clemizole, and distinct NS3 mutations that suppress this resistance, further supporting the mechanistic basis for the synergy [2].

HCV combination therapy drug synergy protease inhibitor

Validated Research and Industrial Application Scenarios for Clemizole Sulfate Based on Quantitative Evidence


TRPC5-Selective Pharmacological Probe for Neuroscience and Ion Channel Research

Clemizole sulfate is the preferred tool compound for experiments requiring selective pharmacological blockade of TRPC5 homomeric and TRPC1:TRPC5 heteromeric channels at low micromolar concentrations (IC₅₀ 1.0–1.3 µM). At concentrations up to ~5 µM, clemizole discriminates TRPC5 from its closest homolog TRPC4β (6-fold selectivity), making it useful for dissecting TRPC5-specific contributions in native systems where both subtypes are co-expressed (e.g., hippocampus, amygdala). Researchers should co-apply a TRPC4-preferring inhibitor (e.g., ML204) for control experiments, and must exclude hERG-mediated confounds (IC₅₀ 0.07 µM) in cardiac or electrophysiological protocols [1][2].

HCV NS4B-Targeted Antiviral Drug Discovery and Combination Therapy Design

Clemizole sulfate is the best-characterized small-molecule inhibitor of HCV NS4B RNA binding (IC₅₀ 24 nM), suitable for use as a reference compound in NS4B biochemical assays, replicon-based antiviral screening, and mechanistic resistance studies. Its highly synergistic interaction with NS3 protease inhibitors (SCH503034, VX950) but only additive interaction with polymerase inhibitors makes it a valuable tool for studying mechanism-based antiviral synergy. The compound is also appropriate for pharmacokinetic bridging studies using humanized-liver mouse models to predict human metabolite profiles [1][2][3].

Dravet Syndrome and 5-HT₂B-Mediated Epileptogenesis Research

Clemizole sulfate is the only commercially available H₁ antihistamine repurposed for Dravet syndrome research with validated antiepileptic activity in the scn1lab zebrafish model, mediated through 5-HT₂B receptor modulation rather than H₁ antagonism. It serves as a critical reference compound for phenotypic screening programs targeting serotoninergic antiseizure mechanisms and for pharmacological validation studies in zebrafish and rodent epilepsy models. Procurement of the sulfate salt specifically aligns with the clinical development program (EPX-100) and formulation patent landscape, supporting translational research continuity [1][2][3].

Interspecies Drug Metabolism and Pharmacokinetic Bridging Studies

Clemizole sulfate is a validated probe substrate for studying species-divergent drug metabolism, with a documented 23-fold difference in plasma half-life between conventional mice (0.15 hr) and humans (3.4 hr). The compound's well-characterized metabolic fate—glucuronidation and dealkylation in mice versus a distinct predominant metabolite (M1) in humans—makes it an ideal reference compound for validating humanized-liver chimeric mouse models and for investigating CYP3A4-mediated drug-drug interactions [1].

Quote Request

Request a Quote for Clemizole sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.